Benzyl (S)-(+)-Glycidyl Ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

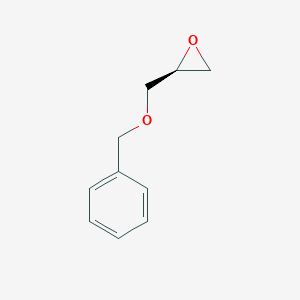

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(phenylmethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYBOILAKBSWFG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167826 | |

| Record name | Oxirane, ((phenylmethoxy)methyl)-, (S)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16495-13-9 | |

| Record name | (+)-Benzyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16495-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-O-Benzylglycidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016495139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, ((phenylmethoxy)methyl)-, (S)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Benzyl (S)-(+)-Glycidyl Ether in Asymmetric Synthesis

An In-Depth Technical Guide to the Chemical Properties and Applications of Benzyl (S)-(+)-Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

This compound (S-BGE) is a chiral epoxide that has emerged as a cornerstone in the field of modern organic synthesis.[1][2] Its value is rooted in a unique combination of features: a stereochemically defined epoxide ring and a stable, yet readily cleavable, benzyl protecting group.[3] This structure makes it an exceptionally versatile chiral building block, indispensable for the construction of complex, enantiomerically pure molecules.[1][3][4] For professionals in pharmaceutical development, the ability to control stereochemistry is not merely an academic exercise—it is fundamental to designing drugs with high efficacy and minimal side effects. S-BGE provides a reliable and efficient entry point into a vast landscape of chiral intermediates, including amino alcohols and other bioactive molecules, which are pivotal in medicinal chemistry and the development of chiral ligands for asymmetric catalysis.[2]

This guide offers a deep dive into the core chemical properties, reactivity, synthesis, and strategic applications of S-BGE. Moving beyond a simple recitation of facts, we will explore the mechanistic underpinnings of its reactivity and provide field-proven insights into its practical application, empowering researchers to leverage this powerful synthetic tool with precision and confidence.

Physicochemical and Stereochemical Profile

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. For S-BGE, its identity is defined by both its physical characteristics and, most critically, its absolute stereochemistry.

Core Properties

The essential physicochemical data for this compound are summarized below. These parameters are critical for experimental design, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂[1][5] |

| Molecular Weight | 164.20 g/mol [1][5] |

| CAS Number | 16495-13-9[1] |

| Appearance | Colorless clear liquid[1] |

| Density | ~1.072 - 1.08 g/mL[1][6][7] |

| Boiling Point | 130 °C @ 0.1 mmHg[1] |

| Refractive Index (n20/D) | ~1.517 - 1.52[1][7] |

| Optical Rotation [α]20/D | +4.7° to +6.7° (c=5, toluene) or +13° to +18° (neat)[1][2] |

| Storage Conditions | 2 - 8 °C, in a well-ventilated place[1][6][8] |

Stereochemistry and Spectroscopic Signature

The defining feature of S-BGE is the chiral center at the C2 position of the oxirane ring, which has the (S)-configuration. This specific spatial arrangement is the source of its utility in asymmetric synthesis, allowing for the transfer of chirality to new molecules. The enantiomeric excess (ee) is a critical quality parameter, with high-purity grades typically exceeding 99% ee.[2]

The structure of S-BGE can be unambiguously confirmed through spectroscopic methods.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characteristic. The benzylic protons (Bn-CH₂ ) often appear as two distinct doublets (an AB quartet) around 4.6 ppm due to their diastereotopic nature, a direct consequence of the nearby chiral center.[9] The protons on the epoxide ring and the adjacent methylene group appear in the 2.6-3.7 ppm range, with complex splitting patterns that can be used to confirm the structure and purity.[9][10]

-

¹³C NMR Spectroscopy : The spectrum will show 8 distinct signals corresponding to the 10 carbons in the molecule (with overlapping signals for some aromatic carbons). Key signals include those for the two epoxide carbons and the benzylic methylene carbon.

-

IR Spectroscopy : The spectrum will exhibit characteristic peaks for C-O-C (ether) stretching and the epoxide ring vibrations.[5]

Chemical Reactivity: The Epoxide Ring-Opening

The synthetic power of S-BGE is almost entirely derived from the reactivity of its strained three-membered epoxide ring. This ring is highly susceptible to nucleophilic attack, leading to a clean and predictable ring-opening reaction.[1][3][11]

Mechanism and Regioselectivity

The reaction proceeds via an SN2 mechanism.[3] The key to leveraging S-BGE effectively lies in understanding and controlling the regioselectivity of this attack. The epoxide has two electrophilic carbons: the substituted C2 (α-carbon) and the unsubstituted C3 (β-carbon).

-

Under Basic or Neutral Conditions : Nucleophilic attack occurs predominantly at the less sterically hindered terminal carbon (C3). This is the most common and synthetically useful pathway, as it is highly regioselective.

-

Under Acidic Conditions : The epoxide oxygen is first protonated, activating the ring. The nucleophile then attacks, and while the major product often still results from attack at the terminal carbon, the selectivity can be lower, with some attack at the more substituted C2 carbon.[11][12]

The causality here is a classic case of steric versus electronic control. In basic/neutral media, sterics dominate, directing the nucleophile to the more accessible site.

Caption: General mechanism of nucleophilic ring-opening of S-BGE.

Synthesis and Purification Workflow

The reliable availability of enantiomerically pure S-BGE is crucial. While various methods exist for producing chiral epoxides, such as the Sharpless asymmetric epoxidation of allylic alcohols, a common industrial route for S-BGE involves the reaction of benzyl alcohol with epichlorohydrin, followed by resolution.[13][14][15][16]

Illustrative Synthetic Protocol

A typical synthesis involves two main stages: the initial coupling and the subsequent ring-closing.[15][16]

-

Step 1: Ring-Opening of Epichlorohydrin. Benzyl alcohol acts as a nucleophile, attacking epichlorohydrin. This reaction is often catalyzed by a Lewis acid.

-

Step 2: Cyclization (Dehydrochlorination). The resulting chlorohydrin intermediate is treated with a strong base (e.g., sodium hydroxide). The base abstracts the hydroxyl proton, forming an alkoxide that undergoes an intramolecular SN2 reaction to displace the chloride and form the epoxide ring.[16]

-

Step 3: Chiral Resolution. If racemic epichlorohydrin is used, the resulting racemic benzyl glycidyl ether must be resolved. This can be achieved through enzymatic methods, for instance, using whole cells of Bacillus alcalophilus, which selectively hydrolyze one enantiomer, allowing the other to be isolated in high enantiomeric purity.[6][15]

Purification Protocol

The crude product from the synthesis is typically purified via vacuum distillation or flash column chromatography on silica gel.[15]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used.

-

Monitoring: Progress is monitored by Thin Layer Chromatography (TLC).

-

Post-Purification: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Caption: Workflow for the synthesis and resolution of S-BGE.

Applications in Drug Development and Advanced Synthesis

S-BGE is not an end product but a critical starting point. Its utility is demonstrated in its conversion to more complex, high-value chiral molecules.

Synthesis of Chiral β-Amino Alcohols

One of the most powerful applications of S-BGE is in the synthesis of chiral β-amino alcohols, which are precursors to chiral ligands and are common structural motifs in pharmaceuticals.[3]

Experimental Protocol: Synthesis of (R)-1-(Benzylamino)-3-(benzyloxy)propan-2-ol [3]

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

-

Nucleophile Addition: Add benzylamine (1.1 eq.) to the solution.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction typically takes several hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure β-amino alcohol. The stereocenter from S-BGE is conserved, and the new stereocenter is formed with high predictability.

Caption: Application of S-BGE in synthesizing chiral ligands.

Role in Natural Product and Pharmaceutical Synthesis

S-BGE has been employed as a key reactant in the total synthesis of several complex and biologically active molecules. Its ability to introduce a C3 chiral unit makes it invaluable. Notable examples include its use as a starting material in synthetic routes toward:

-

(+)-Gigantecin: A member of the annonaceous acetogenins with cytotoxic properties.[6]

In these sophisticated syntheses, the benzyl ether serves as a robust protecting group for the primary alcohol, which can be selectively removed later in the sequence via hydrogenolysis without affecting other functional groups.[16]

Polymer and Materials Science

Beyond pharmaceuticals, S-BGE is used in formulating specialty polymers and epoxy resins.[1][2] Its incorporation into polymer matrices can enhance mechanical properties, thermal stability, and adhesion.[1] In this context, it can act as a reactive diluent to reduce the viscosity of resin formulations while still participating in the cross-linking process.[16][17]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of S-BGE is paramount for ensuring laboratory safety. The information is derived from standard Safety Data Sheets (SDS).[8][18][19]

GHS Hazard and Precautionary Information

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation.[18] H319: Causes serious eye irritation.[18] H335: May cause respiratory irritation.[7] H341: Suspected of causing genetic defects.[20] |

| Precautionary Statements | P261: Avoid breathing vapors/mist.[20] P280: Wear protective gloves/protective clothing/eye protection/face protection.[18][20] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[19] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19][20] |

-

Handling: Use S-BGE in a well-ventilated area or a chemical fume hood.[18] Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is required.[8][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically between 2-8°C.[1][6] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[18]

-

Stability: The compound is stable under recommended storage conditions.[18] Hazardous polymerization does not typically occur.[18]

Conclusion

This compound is far more than a simple epoxide; it is a precision tool for the modern synthetic chemist. Its well-defined stereochemistry, predictable reactivity, and the dual functionality of its epoxide and benzyl ether groups provide a reliable platform for constructing complex chiral architectures.[2][3] For professionals engaged in the high-stakes field of drug development, mastering the application of S-BGE is a key step toward the efficient and stereocontrolled synthesis of next-generation therapeutics. Its continued use in both academic research and industrial manufacturing underscores its status as an essential and high-value chiral intermediate.

References

- Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxid

- Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing). (URL: [Link])

- Asymmetric epoxid

- One-Pot Asymmetric Synthesis of Acyclic Chiral Epoxy Alcohols via Tandem Vinylation−Epoxidation with Dioxygen | The Journal of Organic Chemistry - ACS Public

- Benzyl glycidyl ether | C10H12O2 | CID 94247 - PubChem. (URL: [Link])

- Benzyl Glycidyl Ether | CAS#:89616-40-0 | Chemsrc. (URL: [Link])

- Asymmetric Synthesis of Epoxides using Chiral Sulfimides - RSC Publishing. (URL: [Link])

- High-Purity (S)-(+)-Benzyl Glycidyl Ether: A Key Chiral Intermediate for Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts | ACS Macro Letters. (URL: [Link])

- CN101704730A - Ring opening etherification reaction method in two-step approach for synthesizing glycidol ether - Google P

- Reaction of Glycidyl Methacrylate at the Hydroxyl and Carboxylic Groups of Poly(vinyl alcohol) and Poly(acrylic acid): Is This Reaction Mechanism Still Unclear?

- The - H NMR spectrum of (S)-glycidyl benzyl ether (300 MHz in CDCl3, with TMS) is shown below, along with expansions of the resonances at 4.6, 3.7, 3.4, 3.2, 2.8, and 2.6 ppm. (20 points) - UCI Department of Chemistry. (URL: [Link])

- Benzyl S-()-glycidyl ether - MySkinRecipes. (URL: [Link])

- (S)-glycidyl benzyl ether NMR problem - Chemistry Stack Exchange. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. leapchem.com [leapchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Benzyl glycidyl ether | C10H12O2 | CID 94247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(+)-Benzyl glycidyl ether | 16495-13-9 [chemicalbook.com]

- 7. (S)-(+)-Glycidyl benzyl ether puriss., = 99.0 GC sum of enantiomers 16495-13-9 [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 15. Benzyl Glycidyl Ether: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. Benzyl Glycidyl Ether:Application and Chemistry Studies_Chemicalbook [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. Benzyl glycidyl ether 99 2930-05-4 [sigmaaldrich.com]

- 20. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis of (S)-(+)-2-(Benzyloxymethyl)oxirane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-(Benzyloxymethyl)oxirane, commonly known as (S)-benzyl glycidyl ether, is a pivotal chiral building block in modern organic synthesis. Its structural motif is a cornerstone in the preparation of a wide array of biologically active molecules and complex pharmaceutical intermediates, including components for (+)-Discodermolide and various triglyceride analogs.[1][2] The intrinsic value of this compound lies in its stereochemically defined epoxide ring, which allows for regio- and stereoselective ring-opening reactions, providing access to a diverse range of functionalized chiral synthons. This guide provides an in-depth technical overview of the most reliable and field-proven methodologies for its synthesis, focusing on the strategic selection of precursors and reaction pathways to ensure high enantiomeric purity and yield. We will explore syntheses from chiral pool starting materials such as (S)-glycidol and (S)-3-chloro-1,2-propanediol, as well as asymmetric synthesis strategies, offering a comparative analysis to inform laboratory and process chemistry decisions.

Strategic Importance in Synthesis

The utility of (S)-benzyl glycidyl ether stems from its dual functionality. The benzyl ether serves as a robust protecting group for the primary alcohol, stable under a wide range of reaction conditions but readily removable via catalytic hydrogenation. The chiral epoxide is a potent electrophile, susceptible to nucleophilic attack. This reactivity is the key to its role as a versatile intermediate for constructing complex molecular architectures.[3] For drug development professionals, leveraging such a building block is critical for creating enantiomerically pure compounds, where stereochemistry dictates pharmacological activity and safety profiles.

Synthesis from Chiral Pool Precursors: The Direct Approach

The most straightforward and common strategies for synthesizing (S)-benzyl glycidyl ether utilize readily available chiral starting materials. This approach transfers the existing chirality of the precursor to the final product, often simplifying the synthetic process and avoiding complex asymmetric catalysis.

Pathway I: Williamson Ether Synthesis from (S)-Glycidol

This is arguably the most prevalent and efficient laboratory-scale method. It leverages the direct benzylation of (S)-glycidol, a commercially available chiral epoxide. The reaction proceeds via the classic Williamson ether synthesis, an SN2 reaction involving an alkoxide nucleophile and an alkyl halide.[4][5][6]

Mechanism & Rationale: The synthesis begins with the deprotonation of the primary hydroxyl group of (S)-glycidol using a strong base, such as sodium hydride (NaH).[7] This step is critical as it generates the corresponding alkoxide, a significantly more potent nucleophile than the starting alcohol. The resulting alkoxide then attacks the electrophilic carbon of benzyl bromide (or chloride) in a classic SN2 fashion, displacing the halide and forming the desired C-O ether linkage.[5][8] The choice of a strong, non-nucleophilic base like NaH is deliberate; it ensures complete deprotonation without competing side reactions, and the only byproduct, hydrogen gas, simply evolves from the reaction mixture.[7] Polar aprotic solvents like THF or DMF are preferred as they effectively solvate the sodium cation without hindering the nucleophilicity of the alkoxide.[4][5]

Detailed Experimental Protocol: Synthesis from (S)-Glycidol

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of (S)-glycidol (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C and stir for an additional 30 minutes after the addition is complete to ensure full formation of the alkoxide.

-

Benzylation: Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

-

Quenching & Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by vacuum distillation to yield (S)-(+)-2-(Benzyloxymethyl)oxirane as a colorless oil.[9][10]

Caption: Williamson Ether Synthesis of (S)-Benzyl Glycidyl Ether.

Pathway II: From (S)-3-Chloro-1,2-propanediol

An alternative chiral pool approach starts with (S)-3-chloro-1,2-propanediol. This method involves a two-step sequence: selective benzylation of the primary hydroxyl group followed by base-induced intramolecular cyclization to form the epoxide ring.

Mechanism & Rationale: The key to this pathway is the selective protection of the primary hydroxyl group over the secondary one. While this can be challenging, reaction conditions can be optimized to favor benzylation at the less sterically hindered primary position. The second step is a classic example of an intramolecular Williamson ether synthesis. Treatment with a strong base (e.g., NaOH or KOH) deprotonates the remaining secondary hydroxyl group, forming an alkoxide.[11][12] This alkoxide then undergoes a rapid, intramolecular SN2 attack on the adjacent carbon bearing the chlorine atom, which acts as the leaving group.[11][13] This ring-closing reaction is entropically favored and efficiently forms the desired epoxide ring with inversion of configuration at the carbon that was attacked, thus preserving the overall stereochemistry derived from the starting material.

Detailed Experimental Protocol: Synthesis from (S)-3-Chloro-1,2-propanediol

-

Benzylation: In a suitable reactor, dissolve (S)-3-chloro-1,2-propanediol (1.0 eq) and benzyl chloride (1.1 eq) in a solvent like DMF. Add powdered potassium hydroxide (KOH, 1.2 eq) portion-wise while maintaining the temperature below 30°C. Stir at room temperature for 24 hours.

-

Work-up: Dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate in vacuo. The crude intermediate, (S)-1-benzyloxy-3-chloro-2-propanol, is often used directly in the next step.

-

Epoxidation: Dissolve the crude chlorohydrin ether in a solvent such as methanol. Add a strong base, like a solution of sodium hydroxide in water, and stir vigorously at room temperature for 4-6 hours.

-

Purification: Remove the solvent under reduced pressure. Extract the residue with dichloromethane, wash with water, dry over Na₂SO₄, and concentrate. Purify the final product by vacuum distillation to obtain (S)-(+)-2-(Benzyloxymethyl)oxirane.

Caption: Two-step synthesis via chlorohydrin intermediate.

Asymmetric Epoxidation: Creating Chirality

When a suitable chiral precursor is unavailable or uneconomical, the chiral center must be constructed using an asymmetric reaction. The Sharpless Asymmetric Epoxidation is a Nobel Prize-winning transformation that provides reliable access to chiral 2,3-epoxyalcohols from prochiral allylic alcohols.[14]

Mechanism & Rationale: This reaction employs a catalytic system formed from titanium tetra(isopropoxide) (Ti(OiPr)₄), a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[14][15] The titanium center, coordinated by the chiral tartrate ligand, activates the TBHP and orchestrates its delivery to one specific face of the allyl alcohol's double bond. The choice of the tartrate enantiomer dictates the stereochemical outcome. For the synthesis of (S)-glycidol (the precursor to our target molecule), (+)-diethyl tartrate ((+)-DET) is used.[16] This reliably delivers the oxygen atom to the si-face of the allyl alcohol, yielding the desired (2S)-epoxide with high enantioselectivity (typically >95% e.e.).[17] The resulting (S)-glycidol is then benzylated as described in Pathway 2.1.

Caption: Workflow for Sharpless Epoxidation route.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy depends on factors such as scale, cost, available starting materials, and required enantiomeric purity.

| Parameter | Pathway 2.1: From (S)-Glycidol | Pathway 2.2: From (S)-3-CPD | Pathway 3: Sharpless Epoxidation |

| Starting Material | (S)-Glycidol | (S)-3-Chloro-1,2-propanediol | Allyl Alcohol |

| Number of Steps | 1 | 2 | 2 |

| Typical Yield | High (80-95%) | Moderate-High (60-80%) | Moderate (50-70% over 2 steps) |

| Enantiopurity | Dependent on starting material | Dependent on starting material | Very High (>95% e.e. achievable)[17] |

| Key Advantage | High efficiency, simplicity | Uses a potentially cheaper chiral precursor | Creates chirality from achiral material |

| Key Disadvantage | Cost of (S)-glycidol | Potential for side reactions (e.g., over-benzylation) | Requires stoichiometric oxidant and careful control |

Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to ensure the final product meets the high standards required for pharmaceutical development.

-

Purification: The most common methods are vacuum distillation for larger scales, which effectively removes non-volatile impurities, or flash column chromatography on silica gel for smaller scales, typically using a hexane/ethyl acetate eluent system.[9][18]

-

Structural Characterization: Standard spectroscopic techniques are used to confirm the structure:

-

¹H and ¹³C NMR: Confirms the covalent structure and ratio of protons/carbons.

-

FT-IR: Shows characteristic peaks for the C-O-C ether stretch and the epoxide ring vibrations.

-

Mass Spectrometry: Confirms the molecular weight (164.2 g/mol ).[19]

-

-

Enantiomeric Purity: This is the most critical quality attribute. It is determined using a chiral analytical technique, most commonly:

-

Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

-

Optical Rotation: Measurement of the specific rotation, which should be positive for the (S)-enantiomer.[2]

-

Conclusion

The synthesis of (S)-(+)-2-(Benzyloxymethyl)oxirane is a well-established process with several viable and robust pathways. For laboratory-scale synthesis where high-purity starting materials are accessible, the direct benzylation of (S)-glycidol via the Williamson ether synthesis offers the most efficient and high-yielding route. When building the chiral center from an achiral precursor is necessary, the Sharpless asymmetric epoxidation provides a highly reliable method for generating the key (S)-glycidol intermediate with excellent enantiocontrol. The choice between these methods allows researchers and process chemists to balance factors of cost, efficiency, and scalability to best suit the specific demands of their drug discovery and development programs.

References

- CHEM 2325 Module 10: Preparation of Epoxide via Cyclization of Halohydrin. (2024). YouTube.

- Synthesis of Halohydrin. BYJU'S.

- Sharpless Asymmetric Epoxidation Reaction - Chem 115 Myers. Harvard University.

- Ch16: HO-C-C-X => epoxide. University of Calgary.

- Guo, Z. W., & Sih, C. J. (1990). A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine. Chemistry and Physics of Lipids, 53(1), 115-20.

- (2S)-2-[(benzyloxy)methyl]oxirane. ChemBK.

- Sharpless epoxidation. Wikipedia.

- Sharpless Asymmetric Epoxidation. Dalal Institute.

- Johnson, R. A., & Sharpless, K. B. (1993). Catalytic Asymmetric Epoxidation of Allylic Alcohols. ResearchGate.

- The mechanism of how halohydrins make epoxides via intramolecular SN2. (2015). YouTube.

- Williamson Ether Synthesis. J&K Scientific LLC.

- Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- 2-((Benzyloxy)methyl)oxirane. Chemsrc.

- Williamson Ether Synthesis. (2018). YouTube.

- The Williamson Ether Synthesis. (2020). Chemistry LibreTexts.

- Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube.

- (R)-(-)-Benzyl glycidyl ether. Chongqing Chemdad Co..

- Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. ResearchGate.

- Preparation of 3-chloro-1,2-propanediol. PrepChem.com.

- Synthesis of C12/14 Alkyl Glycidyl Ether. Scribd.

Sources

- 1. usbio.net [usbio.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. (S)-(+)-Benzyl glycidyl ether | 16495-13-9 [chemicalbook.com]

- 10. (R)-(-)-Benzyl glycidyl ether One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. youtube.com [youtube.com]

- 12. byjus.com [byjus.com]

- 13. google.com [google.com]

- 14. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 15. dalalinstitute.com [dalalinstitute.com]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzyl Glycidyl Ether: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]

- 19. chembk.com [chembk.com]

An In-depth Technical Guide to Benzyl (S)-(+)-Glycidyl Ether (CAS: 16495-13-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Epoxide

Benzyl (S)-(+)-Glycidyl Ether, identified by the CAS number 16495-13-9, is a chiral epoxide that serves as a cornerstone in modern asymmetric synthesis.[1][2] Its structure, featuring a reactive oxirane (epoxide) ring, a stable benzyl ether protecting group, and a defined (S)-stereocenter, makes it an exceptionally versatile and valuable building block.[3] In the pharmaceutical and fine chemical industries, the ability to construct complex, enantiomerically pure molecules is paramount, as the biological activity of a drug often resides in a single enantiomer. This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, applications, and analytical validation, offering field-proven insights for its effective utilization in research and development.

Section 1: Physicochemical and Chiral Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This compound is a colorless, clear liquid with properties that facilitate its use in a variety of reaction conditions.[4]

| Property | Value | Source(s) |

| CAS Number | 16495-13-9 | [4][5] |

| Molecular Formula | C₁₀H₁₂O₂ | [4][6] |

| Molecular Weight | 164.20 g/mol | [4][6] |

| Appearance | Colorless clear liquid | [4] |

| Density | ~1.072 - 1.08 g/mL | [4][7] |

| Boiling Point | 130 °C @ 0.1 mmHg; 70-73 °C @ 11 mmHg | [4][8] |

| Refractive Index (n20/D) | ~1.52 | [4] |

| Optical Rotation ([α]20/D) | +4.7° to +6.7° (c=5 in toluene); +13 to +18° (neat) | [4][9] |

| Storage Temperature | 2-8°C | [4][10] |

| Solubility | Soluble in Chloroform, Ethanol; Limited in water | [10][11] |

Section 2: Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure (S)-benzyl glycidyl ether is critical to its utility. While the racemic mixture can be synthesized from the reaction of benzyl alcohol and epichlorohydrin, obtaining the (S)-enantiomer requires stereoselective methods.[12]

One prominent strategy is the kinetic resolution of the racemic mixture. This can be achieved through enzymatic or bio-resolution processes. For instance, whole cells of Bacillus alcalophilus have been used to kinetically resolve racemic benzyl glycidyl ether, yielding (S)-benzyl glycidyl ether and (R)-3-benzyloxypropane-1,2-diol.[10][12] The success of this biotransformation is highly dependent on optimizing culture conditions such as pH, temperature, and nutrient sources to maximize enantioselectivity.[12]

Another approach involves starting with a chiral precursor. The Williamson ether synthesis, a classic method for forming ethers, can be adapted by reacting an enantiopure 3-carbon unit with benzyl bromide.[13] The choice of synthetic route is often a balance between scalability, cost, and the desired level of enantiomeric excess (ee%).

Section 3: Key Reactions and Mechanistic Causality

The chemical utility of this compound is dominated by the reactivity of its strained epoxide ring.[3] The ring readily undergoes nucleophilic attack, a reaction that is both regioselective and stereospecific, making it a powerful tool for building complex chiral molecules.[3][14]

Core Mechanism: Nucleophilic Ring-Opening

The fundamental reaction is an SN2-type nucleophilic attack on one of the epoxide's carbon atoms.[3] Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered primary carbon (C3). This attack proceeds with an inversion of stereochemistry at the reacting center, although in this case, the chiral center (C2) remains untouched, preserving the (S)-configuration in the resulting propan-2-ol backbone.

This predictable reactivity allows for the controlled introduction of a wide array of functional groups. Common nucleophiles include:

-

Amines: To produce chiral β-amino alcohols, which are precursors to chiral ligands and pharmaceuticals.[3]

-

Alcohols/Phenols: To create chiral diol ethers.

-

Thiols: To generate chiral β-hydroxy thioethers.

Section 4: Applications in Drug Development & Research

The enantiopure nature of this compound makes it an indispensable intermediate in the synthesis of biologically active molecules and advanced materials.[2][9]

-

Pharmaceutical Synthesis: It is a key building block for a variety of pharmaceuticals, particularly those where stereochemistry dictates efficacy and safety.[2][4] For example, many β-blocker drugs, used to manage cardiovascular conditions, are chiral β-amino alcohols, a motif directly accessible from this starting material.[15] It has also been employed as a reactant in the total asymmetric synthesis of complex natural products like (+)-Discodermolide and (+)-gigantecin.[10][14]

-

Chiral Ligand Synthesis: The chiral β-amino alcohols derived from its ring-opening are precursors to more complex chiral ligands, such as those used in asymmetric catalysis to control the stereochemical outcome of other reactions.[9]

-

Polymer and Materials Science: The epoxide functionality allows it to be incorporated into polymer backbones or used as a crosslinking agent in epoxy resins.[9][16] The presence of the benzyl group can enhance properties like thermal stability and modify mechanical characteristics compared to aliphatic glycidyl ethers.[4][16]

Section 5: Analytical and Quality Control Protocol

Ensuring the enantiomeric purity of this compound is crucial for its application. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.

Protocol: Chiral HPLC for Enantiomeric Excess (ee%) Determination

This protocol provides a general framework. Specific parameters must be optimized for the available equipment and column. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating glycidyl ether enantiomers.[17][18]

-

Column Selection:

-

Mobile Phase Preparation (Normal Phase):

-

Prepare a mixture of n-Hexane and an alcohol modifier (e.g., 2-Propanol or Ethanol). A typical starting ratio is 90:10 (v/v) Hexane:Alcohol.[17]

-

Filter the mobile phase through a 0.45 µm filter and degas thoroughly before use.

-

-

Sample Preparation:

-

Accurately prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

For method development, also prepare a solution of the racemic benzyl glycidyl ether to confirm the separation of both enantiomers.

-

-

Instrumental Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C (isocratic).

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis and Calculation:

-

Inject the racemic standard to determine the retention times (t_R) for the (R) and (S) enantiomers and to calculate the resolution factor (Rs). An Rs value > 1.5 is desirable.

-

Inject the sample of this compound.

-

Identify the peaks corresponding to the (S) and (R) enantiomers.

-

Calculate the enantiomeric excess (ee%) using the peak areas:

-

ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

-

-

Section 6: Safety and Handling

As a laboratory reagent, Benzyl Glycidyl Ether requires careful handling in accordance with good industrial hygiene and safety practices.[19][20]

-

Hazard Classification: Causes skin and serious eye irritation.[20][21] It is also suspected of causing genetic defects.[21]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[19][22]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[20][22] Avoid contact with skin, eyes, and clothing.[21] Wash hands thoroughly after handling.[22]

-

Storage: Store in a tightly closed container in a refrigerator (2-8°C).[4][10] It should be stored under an inert gas and locked up.[21][22]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[20][21]

References

- TCI Europe N.V. (2025). Benzyl Glycidyl Ether - SAFETY DATA SHEET. TCI Chemicals. URL: https://www.tcichemicals.com/BE/en/p/B2108

- Chem-Impex. (n.d.). This compound. Chem-Impex International. URL: https://www.chemimpex.com/products/07739

- Sigma-Aldrich. (n.d.). Benzyl glycidyl ether, 99%. MilliporeSigma. URL: https://www.sigmaaldrich.com/product/aldrich/469785

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. TCI Chemicals. URL: https://www.tcichemicals.com/IN/en/p/B2239

- ChemicalBook. (2025). BENZYL GLYCIDYL ETHER - Safety Data Sheet. URL: https://www.chemicalbook.com/ProductMSDSDetailCB6667351_EN.htm

- BenchChem. (n.d.). Benzyl Glycidyl Ether. URL: https://www.benchchem.com/product/b041638

- Santa Cruz Biotechnology, Inc. (2017). Benzyl glycidyl ether - SAFETY DATA SHEET. URL: https://www.scbt.com/p/benzyl-glycidyl-ether-2930-05-4

- Fisher Scientific. (2025). (S)-(+)-Benzyl glycidyl ether - SAFETY DATA SHEET. URL: https://www.fishersci.com/shop/products/s-benzyl-glycidyl-ether-99-thermo-scientific/AC363530050

- National Center for Biotechnology Information. (n.d.). Benzyl glycidyl ether. PubChem Compound Database. URL: https://pubchem.ncbi.nlm.nih.gov/compound/94247

- ChemicalBook. (2024). Benzyl Glycidyl Ether: Synthesis Method and Bioresolution. URL: https://www.chemicalbook.com/article/benzyl-glycidyl-ether-synthesis-method-and-bioresolution.htm

- ChemicalBook. (2025). (S)-(+)-Benzyl glycidyl ether Properties. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2248558.htm

- Santa Cruz Biotechnology, Inc. (n.d.). (S)-(+)-Glycidyl benzyl ether. URL: https://www.scbt.com/p/s-glycidyl-benzyl-ether-16495-13-9

- Hangzhou Leap Chem Co., Ltd. (n.d.). (S)-(+)-Benzyl Glycidyl Ether. URL: https://www.leapchem.com/product-item/s-benzyl-glycidyl-ether-cas-16495-13-9/

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity (S)-(+)-Benzyl Glycidyl Ether: A Key Chiral Intermediate for Pharmaceutical Synthesis. URL: https://www.inno-pharmchem.com/product/s-benzyl-glycidyl-ether-cas-16495-13-9/

- Tiinzer, W., Reinhardt, S., & Fedtke, M. (n.d.). Reaction of glycidyl ethers with aliphatic alcohols in the presence of benzyl dimethylamine. Angewandte Makromolekulare Chemie.

- Sigma-Aldrich. (n.d.). (S)-(+)-Glycidyl benzyl ether, 99%. MilliporeSigma. URL: https://www.sigmaaldrich.com/product/aldrich/363537

- Sigma-Aldrich. (n.d.). (S)-(+)-Glycidyl benzyl ether, 99%. MilliporeSigma. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/363537

- IOSR Journal of Applied Chemistry. (2018).

- BenchChem. (2025).

- ResearchGate. (2025).

- Google Patents. (n.d.).

- CymitQuimica. (n.d.). CAS 2930-05-4: Benzyl glycidyl ether. URL: https://www.cymitquimica.com/cas/2930-05-4

- SIELC Technologies. (n.d.). Separation of o-Cresyl glycidyl ether on Newcrom R1 HPLC column. URL: https://sielc.com/separation-of-o-cresyl-glycidyl-ether-on-newcrom-r1-hplc-column/

- Organic Chemistry Portal. (n.d.). Benzyl Ethers. URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/benzyl-ethers.htm

- BenchChem. (2025).

- National Institutes of Health. (2021).

- Phenomenex. (n.d.). Chiral HPLC Column. URL: https://www.phenomenex.com/products/hplc-columns/chiral/

- ChemicalBook. (2023).

- Sigma-Aldrich. (n.d.). (S)-(+)-Glycidyl benzyl ether 99 16495-13-9. MilliporeSigma. URL: https://www.sigmaaldrich.com/specification-sheets/363/537/363537-BULK_______ALDRICH__.pdf

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 16495-13-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Benzyl glycidyl ether | C10H12O2 | CID 94247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-(+)-Glycidyl benzyl ether 99 16495-13-9 [sigmaaldrich.com]

- 8. 苄基缩水甘油醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. leapchem.com [leapchem.com]

- 10. (S)-(+)-Benzyl glycidyl ether | 16495-13-9 [chemicalbook.com]

- 11. CAS 2930-05-4: Benzyl glycidyl ether | CymitQuimica [cymitquimica.com]

- 12. Benzyl Glycidyl Ether: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]

- 13. Benzyl Ethers [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. iosrjournals.org [iosrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide to the Physical Properties of (S)-(+)-1-Benzyloxy-2,3-epoxypropane

Introduction

(S)-(+)-1-Benzyloxy-2,3-epoxypropane, also known as (S)-(+)-Benzyl glycidyl ether, is a chiral epoxide of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique structural features—a reactive epoxide ring, a chiral center, and a benzyl ether protecting group—make it a versatile building block for the asymmetric synthesis of complex molecules. As an enantiomerically pure synthon, it provides a reliable route to introduce specific stereochemistry into target molecules, a critical requirement for modern drug discovery where the biological activity of enantiomers can differ dramatically.

This guide offers a comprehensive overview of the essential physical and chemical properties of (S)-(+)-1-Benzyloxy-2,3-epoxypropane. The information presented is curated for researchers, chemists, and drug development professionals who require precise and reliable data for reaction planning, quality control, and process optimization. We will delve into its structural characteristics, core physicochemical properties, and the methodologies for their accurate determination, providing both the data and the scientific rationale behind the measurements.

Chemical Identity and Structure

Understanding the fundamental structure of a molecule is the first step in predicting its behavior and reactivity.

-

Chemical Name: (S)-(+)-1-Benzyloxy-2,3-epoxypropane

-

Synonyms: (S)-(+)-Benzyl glycidyl ether, (S)-(+)-2-(Benzyloxymethyl)oxirane[1]

The structure consists of a propane backbone where one end is functionalized as a benzyl ether and the other two carbons form a chiral epoxide ring.

Caption: Chemical structure of (S)-(+)-1-Benzyloxy-2,3-epoxypropane.

Core Physicochemical Properties

The bulk physical properties of a compound are fundamental parameters for its handling, purification, and use in chemical reactions. These properties are summarized in the table below.

| Property | Value | Conditions | Source(s) |

| Appearance | Clear, colorless liquid | Standard | [2] |

| Boiling Point | 120-130 °C | at 0.6 Torr | [4] |

| Density | 1.072 g/mL | at 20 °C | [3] |

| Refractive Index (n²⁰/D) | 1.517 | at 20 °C, 589 nm | [3] |

| Flash Point | >110 °C (>230 °F) | Closed cup | [3][4] |

Expertise & Experience Insights: The boiling point is provided under reduced pressure (0.6 Torr), which indicates that the compound is susceptible to decomposition at its atmospheric boiling point. Therefore, purification by distillation must be performed under vacuum. The high flash point suggests it is not highly flammable under standard laboratory conditions, but appropriate precautions should still be taken.[4]

Optical Rotation: The Signature of Chirality

For a chiral molecule, the most defining physical property is its interaction with plane-polarized light. (S)-(+)-1-Benzyloxy-2,3-epoxypropane is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise (+) direction.

-

Specific Rotation [α]²⁰/D: +5.1 ± 0.5° (c = 5 in toluene)[3]

This value is a critical quality control parameter. A measured specific rotation outside of this range can indicate the presence of its enantiomeric counterpart, (R)-(-)-1-Benzyloxy-2,3-epoxypropane, or other impurities. The magnitude of rotation for the corresponding (R)-enantiomer is equal but opposite: -5.2 ± 0.2° (c=5 in toluene).[7]

Causality Behind Experimental Choices:

-

Wavelength (D-line): The specific rotation of a compound is highly dependent on the wavelength of light used. The sodium D-line (589 nm) is the historical and universally accepted standard, ensuring that results are comparable across different laboratories and publications.[8]

-

Solvent (Toluene): Optical rotation is significantly influenced by the solvent due to varying interactions between the solvent and solute molecules.[9] Reporting the solvent is therefore mandatory for the value to be meaningful. Toluene is a common non-polar solvent used for such measurements.

-

Concentration (c=5): The concentration of the sample is specified in g/100mL. It is crucial to use a concentration within a range where the response is linear.

-

Temperature (20°C): Temperature can affect both the density of the solution and the conformation of the molecule, thereby influencing the observed rotation.[8] Precise temperature control is essential for reproducibility.

Spectroscopic Profile

Spectroscopic data provides an analytical fingerprint of the molecule, confirming its structure and assessing its purity.

Infrared (IR) Spectroscopy

The IR spectrum of benzyl glycidyl ether is characterized by specific vibrational frequencies corresponding to its functional groups. While a spectrum for the specific (S)-(+) enantiomer is not detailed, the data for the racemic mixture is representative.

-

Expected Characteristic Peaks:

-

~3030 cm⁻¹: C-H stretching of the aromatic ring.

-

~2850-3000 cm⁻¹: C-H stretching of the aliphatic carbons.

-

~1495, 1450 cm⁻¹: C=C stretching within the benzene ring.

-

~1100 cm⁻¹: C-O-C stretching of the ether linkage.

-

~1250, 840 cm⁻¹: Asymmetric and symmetric stretching of the epoxide ring, which are highly characteristic.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the molecular structure by showing the chemical environment of each proton.

-

Expected ¹H NMR Signals (in CDCl₃): [4]

-

~7.3 ppm (multiplet, 5H): Protons of the aromatic phenyl group.

-

~4.6 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).

-

~3.4-3.8 ppm (multiplet, 2H): Methylene protons adjacent to the ether oxygen (-CH₂ -CH(O)CH₂).

-

~3.1-3.2 ppm (multiplet, 1H): The chiral proton on the epoxide ring (-CH₂-CH (O)CH₂).

-

~2.6-2.8 ppm (multiplet, 2H): The methylene protons of the epoxide ring (-CH₂-CH(O)CH₂ ).

-

Trustworthiness Note: The precise chemical shifts and splitting patterns can vary slightly depending on the solvent and the specific NMR instrument's field strength.[10] However, the integration and general regions are highly reliable for structural confirmation. The signals for the three distinct protons on the epoxypropyl moiety are particularly diagnostic.[11]

Methodologies for Physical Property Determination

To ensure scientific integrity, the protocols used to measure these properties must be robust and well-controlled.

Protocol 1: Determination of Optical Rotation

This protocol outlines the steps for accurately measuring the specific rotation, a critical quality attribute.

Caption: Workflow for the determination of specific rotation.

Self-Validating System: The protocol's trustworthiness is ensured by:

-

Calibration: Using a blank (pure solvent) to zero the instrument corrects for any background rotation from the solvent or the cell.

-

Standard Verification: Periodically verifying the instrument's performance with a certified quartz plate or a known chiral standard is best practice.

-

Controlled Conditions: Maintaining a constant temperature (±0.1°C) and using a calibrated polarimeter cell are essential for accuracy.[8]

Safety and Handling

(S)-(+)-1-Benzyloxy-2,3-epoxypropane is a chemical that requires careful handling.

-

Hazards: It is classified as causing skin and eye irritation.[4] It is also suspected of causing genetic defects.[12]

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

Conclusion

This guide has detailed the critical physical properties of (S)-(+)-1-Benzyloxy-2,3-epoxypropane, a key chiral intermediate in synthetic chemistry. From its fundamental identity and bulk properties to its defining chiroptical characteristics, the data presented herein serves as a reliable resource for scientists. The emphasis on the causality behind experimental standards and the provision of robust protocols underscores the importance of precision and accuracy in chemical research. Proper understanding and application of this data are essential for the successful use of this compound in the synthesis of high-value, stereochemically defined molecules.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146296, (+)-Benzyl glycidyl ether.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94247, Benzyl glycidyl ether.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis and Evaluation of Monophosphoryl Lipid A Derivatives.

- The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Fischer, A. T., Compton, R. N., & Pagni, R. M. (2006). Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. The Journal of Physical Chemistry A, 110(22), 7067–7071.

- National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.

- Rudolph Research Analytical. (n.d.). 781 OPTICAL ROTATION.

- National Institutes of Health. (n.d.). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists.

Sources

- 1. Benzyl (S)-(+)-Glycidyl Ether | 16495-13-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. (S)-(+)-Glycidyl benzyl ether puriss., = 99.0 GC sum of enantiomers 16495-13-9 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. (+)-Benzyl glycidyl ether | C10H12O2 | CID 146296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl glycidyl ether | C10H12O2 | CID 94247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzyl (R)-(-)-glycidyl ether, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. rudolphresearch.com [rudolphresearch.com]

- 9. Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. marinelipids.ca [marinelipids.ca]

- 12. This compound, 98+% | Fisher Scientific [fishersci.ca]

Introduction: The Strategic Importance of a Versatile Chiral Building Block

An In-Depth Technical Guide to Benzyl (S)-(+)-Glycidyl Ether for Advanced Research and Development

This compound is a chiral epoxide that has emerged as a cornerstone in modern organic synthesis, particularly within pharmaceutical and material science domains.[1][2] Its value is anchored in a unique molecular architecture: a reactive epoxide ring, a specific stereochemical configuration (S), and a stable benzyl ether protecting group.[3] This combination allows for the precise and predictable introduction of a chiral center, a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) where biological activity is often confined to a single enantiomer.[2][4] Beyond pharmaceuticals, its ability to functionalize polymer backbones makes it a valuable monomer for creating advanced materials with enhanced thermal and mechanical properties.[1][2] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications for professionals in drug development and chemical research.

Core Molecular and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula and a set of unique identifiers that are crucial for regulatory and research documentation.

Table 1: Molecular Identification

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₂[1][5][6] |

| Molecular Weight | 164.20 g/mol [5] |

| CAS Number | 16495-13-9[1][5] |

| Synonyms | (S)-(+)-1-Benzyloxy-2,3-epoxypropane, (S)-(+)-2-(Benzyloxymethyl)oxirane[1][5] |

| InChI Key | QNYBOILAKBSWFG-SNVBAGLBSA-N[7] |

| MDL Number | MFCD00054428[1] |

The utility of this compound in various synthetic protocols is dictated by its physical characteristics, which are summarized below.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | Colorless clear liquid[1] |

| Density | 1.072 - 1.08 g/mL[1][8] |

| Boiling Point | 130 °C @ 0.1 mmHg[1][9] |

| Refractive Index (n20/D) | 1.517 - 1.52[1] |

| Optical Rotation ([α]20/D) | +4.7° to +6.7° (c=5 in toluene)[2] |

| Storage Temperature | 2-8°C[1][7][8] |

| Flash Point | 110 °C (230 °F) - closed cup[7] |

Synthesis and Stereochemical Control

The industrial synthesis of benzyl glycidyl ether typically involves the reaction of benzyl alcohol with epichlorohydrin under basic conditions.[10] However, this standard procedure yields a racemic mixture. For applications in pharmaceutical synthesis, obtaining the enantiomerically pure (S)-enantiomer is paramount. This is often achieved through the bioresolution of the racemic mixture.

General Synthesis of Racemic Benzyl Glycidyl Ether

The synthesis is a nucleophilic substitution where the benzyl alcoholate attacks epichlorohydrin, facilitated by a phase-transfer catalyst.[10]

-

Reaction Setup: To a flask maintained at 0°C, add a 50% aqueous solution of sodium hydroxide (NaOH).

-

Reagent Addition: A mixture of benzyl alcohol, epichlorohydrin, and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate) is added dropwise to the NaOH solution with vigorous stirring.

-

Reaction: The mixture is stirred for 30 minutes at 0°C, followed by an additional 4 hours at the same temperature.

-

Work-up: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield benzyl glycidyl ether.[10]

Bioresolution for Enantiomeric Purity

A highly effective method for isolating the (S)-enantiomer involves enzymatic or whole-cell resolution. For instance, whole cells of Bacillus alcalophilus can selectively hydrolyze the (R)-enantiomer from a racemic mixture, leaving the desired (S)-benzyl glycidyl ether unreacted and thus enantiomerically enriched.[8][10][11]

Caption: Workflow for enantiomeric enrichment via bioresolution.

Chemical Reactivity: The Epoxide Ring-Opening

The synthetic versatility of this compound stems from the high reactivity of its strained three-membered epoxide ring. It readily undergoes regioselective and stereospecific ring-opening reactions with a wide array of nucleophiles via an Sₙ2 mechanism.[3]

The nucleophilic attack occurs preferentially at the less sterically hindered primary carbon atom, leading to a predictable stereochemical outcome—inversion of configuration at the site of attack. This predictable reactivity is the cornerstone of its use in asymmetric synthesis.[3]

Mechanism: Sₙ2 Nucleophilic Ring-Opening

Caption: Regioselective Sₙ2 attack on the terminal carbon of the epoxide.

Key Applications in Research and Development

The predictable reactivity and chiral nature of this compound make it an indispensable intermediate in several high-value applications.

Pharmaceutical Synthesis

This chiral building block is a key starting material for numerous complex, biologically active molecules. Its use ensures the correct stereochemistry in the final API, which is often critical for efficacy and safety. Notable examples include its use as a reactant in the synthesis of (+)-Discodermolide, a potent antimitotic agent, and (+)-gigantecin, a cytotoxic agent.[5][8]

Material Science and Polymer Chemistry

In material science, this compound serves as a reactive diluent or monomer in the formulation of epoxy resins.[1][12] Its incorporation into polymer matrices can enhance mechanical properties, such as flexibility and adhesion, and improve thermal stability.[1][2] The presence of the benzyl group adds rigidity and can improve the heat distortion temperature of the cured polymer.[12]

Protocol: Synthesis of a Chiral β-Amino Alcohol[3]

This protocol demonstrates a typical application where the epoxide is opened by an amine nucleophile to create a chiral amino alcohol, a common pharmacophore.

-

Dissolution: Dissolve (S)-(+)-Benzyl Glycidyl Ether (1 equivalent) in a suitable solvent such as methanol.

-

Nucleophile Addition: Add the primary amine (e.g., benzylamine, 1.1 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Work-up: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure chiral β-amino alcohol.[3]

Analytical and Quality Control

Ensuring the purity and stereochemical integrity of this compound is critical for its application. A multi-technique approach is typically employed for comprehensive characterization.

Table 3: Analytical Methods for Quality Control

| Technique | Purpose |

|---|---|

| Gas Chromatography (GC) | To determine chemical purity (typically ≥98-99%).[1][2] |

| Chiral High-Performance Liquid Chromatography (HPLC) | To determine the enantiomeric excess (ee), ensuring the stereochemical integrity.[2] |

| Nuclear Magnetic Resonance (NMR) | To confirm the molecular structure and composition.[13] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups (epoxide, ether, aromatic ring).[13][14] |

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup: Use a GC system equipped with a Flame Ionization Detector (FID) and a capillary column appropriate for separating polar compounds.

-

Method Parameters: Set an appropriate temperature program for the oven, typically starting at a lower temperature and ramping up to ensure separation from impurities and solvent.

-

Injection: Inject a small, precise volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Analysis: Integrate the peak areas of the resulting chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.

Table 4: Hazard and Safety Information [7]

| Category | Information |

|---|---|

| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Codes | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, type ABEK (EN14387) respirator filter |

| Storage Class | 10 - Combustible liquids |

Conclusion

This compound is a high-value chemical entity whose strategic importance in asymmetric synthesis is well-established. Its unique combination of a reactive epoxide, a stable protecting group, and fixed stereochemistry provides a reliable and versatile platform for constructing complex chiral molecules. For researchers and professionals in drug discovery and material science, a thorough understanding of its properties, reactivity, and handling is fundamental to leveraging its full potential in creating innovative pharmaceuticals and advanced materials.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity (S)-(+)-Benzyl Glycidyl Ether: A Key Chiral Intermediate for Pharmaceutical Synthesis.

- MySkinRecipes. (n.d.). Benzyl S-(−)-glycidyl ether.

- PubChem. (n.d.). Benzyl glycidyl ether.

- Google Patents. (n.d.). US6087512A - Process for preparation of glycidyl ether.

- ACS Publications. (2002). Polymerization of Glycidyl Phenyl Ether with Benzyl Phenylphosphonates as Novel Thermally Latent Initiators. Macromolecules.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. leapchem.com [leapchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. usbio.net [usbio.net]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. 苄基 (S)-(+)-缩水甘油基醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (S)-(+)-Benzyl glycidyl ether | 16495-13-9 [chemicalbook.com]

- 9. Benzyl S-()-glycidyl ether [myskinrecipes.com]

- 10. Benzyl Glycidyl Ether: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]

- 11. BENZYL GLYCIDYL ETHER | 2930-05-4 [chemicalbook.com]

- 12. Benzyl Glycidyl Ether:Application and Chemistry Studies_Chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Benzyl glycidyl ether | C10H12O2 | CID 94247 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chiral Purity and Optical Rotation of Benzyl (S)-(+)-Glycidyl Ether

Introduction: The Critical Role of Chirality in Pharmaceutical Development

In the landscape of modern drug development, the stereochemistry of a molecule is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[][2][3][4] The human body, being a chiral environment, often interacts differently with each enantiomer of a drug.[3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects.[][4] This necessitates stringent control over the chiral purity of active pharmaceutical ingredients (APIs) and their intermediates.[3]

Benzyl (S)-(+)-Glycidyl Ether (S-BGE) is a vital chiral building block used in the synthesis of numerous pharmaceuticals.[5][6][7] Its enantiomeric purity is a critical quality attribute that directly impacts the stereochemical integrity of the final drug product. This guide provides a comprehensive technical overview of the principles and methodologies for determining the chiral purity and optical rotation of this compound, tailored for researchers, scientists, and drug development professionals.

Section 1: Optical Rotation - A Fundamental Measure of Chirality

Optical rotation is a fundamental property of chiral substances that causes the rotation of the plane of polarized light.[8][9] This phenomenon, known as optical activity, arises from the differential interaction of left and right-circularly polarized light with a chiral molecule.[10] The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions.

-

Dextrorotatory vs. Levorotatory: Enantiomers that rotate the plane of polarized light clockwise are termed dextrorotatory and are designated with a (+) or (d) prefix. Those that rotate the light counter-clockwise are levorotatory, designated with a (-) or (l) prefix.[9] this compound is dextrorotatory.

-

Specific Rotation ([(\alpha)]): The specific rotation is a standardized measure of optical rotation and is calculated using the following formula:

[(\alpha)] = (\alpha) / (l * c)

Where:

-

(\alpha) is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

The specific rotation of this compound is typically reported as +5.1° to +5.2° (c=5 in toluene).[11][12][13]

-

Experimental Protocol: Measurement of Optical Rotation via Polarimetry

Polarimetry is the technique used to measure optical rotation.[8][14] A polarimeter is the instrument that quantifies the angle of rotation.[8]

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the polarimeter is calibrated according to the manufacturer's instructions, typically using a certified quartz plate or a blank solvent.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable achiral solvent (e.g., toluene) to a known concentration (e.g., 5 g/100 mL). Ensure complete dissolution.

-

Blank Measurement: Fill the polarimeter cell with the pure solvent and take a reading. This value will be subtracted from the sample reading to correct for any solvent-induced rotation.

-

Sample Measurement: Rinse the cell with the sample solution and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed rotation.

-

Calculation of Specific Rotation: Use the formula mentioned above to calculate the specific rotation.

Causality Behind Experimental Choices:

-

Solvent Selection: An achiral solvent is crucial as a chiral solvent can interact with the analyte and influence the observed rotation. Toluene is a common choice for Benzyl Glycidyl Ether.

-

Concentration and Path Length: These parameters are critical for the calculation of specific rotation and must be precisely controlled and recorded.

-

Temperature Control: Optical rotation is temperature-dependent. Measurements should be performed at a constant, specified temperature, typically 20°C or 25°C.

Section 2: Enantiomeric Excess (e.e.) - A Quantitative Assessment of Chiral Purity

While optical rotation provides a qualitative indication of chirality, it is not a direct measure of chiral purity. Enantiomeric excess (e.e.) is the quantitative measure of the predominance of one enantiomer over the other in a mixture. It is expressed as a percentage and is calculated as follows:

e.e. (%) = (|[S] - [R]| / ([S] + [R])) * 100

Where [S] and [R] are the concentrations or amounts of the (S) and (R) enantiomers, respectively.

A direct relationship between specific rotation and enantiomeric excess exists:

e.e. (%) = ([(\alpha)]_observed / [(\alpha)]_max) * 100

Where [(\alpha)]_observed is the specific rotation of the mixture and [(\alpha)]_max is the specific rotation of the pure enantiomer.

Advanced Analytical Techniques for Determining Enantiomeric Excess

For a precise and accurate determination of enantiomeric excess, chromatographic techniques are the methods of choice. These methods physically separate the enantiomers, allowing for their individual quantification.

2.1.1 Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation of enantiomers.[15] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[16][17]

Experimental Protocol: Chiral HPLC Analysis of Benzyl Glycidyl Ether

-

Column Selection: A cellulose-based CSP, such as Chiralcel® OD-H, is often effective for the separation of glycidyl ether enantiomers.[15]

-

Mobile Phase Preparation: A normal-phase mobile phase, typically a mixture of n-hexane and a polar modifier like isopropanol or ethanol, is commonly used. The exact ratio needs to be optimized to achieve baseline separation.

-

Sample Preparation: Prepare a dilute solution of the Benzyl Glycidyl Ether sample in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs, for example, 254 nm.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The area under each enantiomer peak is integrated. The enantiomeric excess is calculated using the peak areas:

e.e. (%) = (|Area_S - Area_R| / (Area_S + Area_R)) * 100

Causality Behind Experimental Choices:

-

Chiral Stationary Phase: The choice of CSP is critical and is based on the structure of the analyte. The chiral selector on the stationary phase forms transient diastereomeric complexes with the enantiomers, which have different stabilities and thus different retention times.[16]

-

Mobile Phase Composition: The mobile phase composition influences the interaction between the analyte and the CSP. The polarity of the mobile phase can be adjusted to optimize the resolution and retention times of the enantiomers.

2.1.2 Chiral Gas Chromatography (GC)

For volatile compounds like glycidyl ethers, chiral GC can also be an effective analytical technique.[15] It employs a capillary column coated with a chiral stationary phase.

2.1.3 Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both GC and HPLC. It often provides faster separations and uses less organic solvent compared to HPLC.

Section 3: Regulatory Landscape and the Imperative of Chiral Purity

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the development of stereoisomeric drugs.[18][19][20][21][22][23] These guidelines emphasize the need to characterize the individual enantiomers and justify the development of a single enantiomer or a racemic mixture.[19][21] The International Council for Harmonisation (ICH) also provides guidance on impurities in new drug substances, which includes enantiomeric impurities.[24][25]

For a single-enantiomer drug substance, the specifications should include an enantioselective identity test and a method to control the level of the unwanted enantiomer.[19][20][26] This underscores the necessity of robust and validated analytical methods for determining chiral purity throughout the drug development process.

Data Presentation and Visualization

Table 1: Representative Data for this compound Analysis

| Sample ID | Observed Rotation ((\alpha)) | Specific Rotation ([(\alpha)]) | HPLC Peak Area (S) | HPLC Peak Area (R) | Enantiomeric Excess (e.e.) (%) |

| Batch A | +2.50° | +5.0° | 99.0 | 1.0 | 98.0% |

| Batch B | +2.45° | +4.9° | 98.5 | 1.5 | 97.0% |

| Batch C | +2.55° | +5.1° | 99.5 | 0.5 | 99.0% |